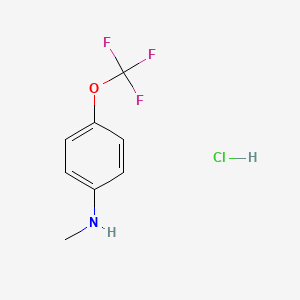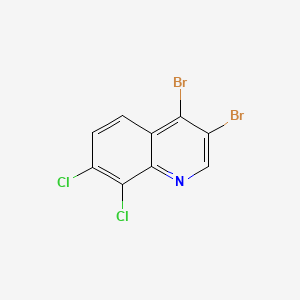![molecular formula C40H58S4Sn2 B572472 4,8-双[5-(2-乙基己基)噻吩-2-基]-2,6-双(三甲基锡)苯并[1,2-b:4,5-b']二噻吩 CAS No. 1352642-37-5](/img/structure/B572472.png)
4,8-双[5-(2-乙基己基)噻吩-2-基]-2,6-双(三甲基锡)苯并[1,2-b:4,5-b']二噻吩
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene is a complex organic compound known for its applications in
科学研究应用
光催化析氢
基于BDTT的双受体共聚物因其在光催化析氢中的潜力而受到关注。研究人员探索了BDTT中硫化物的氧化调控,以构建一系列基于砜的共聚物。这些共聚物,特别是A1-A2型共聚物,有望超越传统的D-A型共聚物和A-A型均聚物。值得注意的是,聚合物PBDTTS-1SO在可见光照射下表现出很高的光催化活性,在500 nm处的表观量子产率超过18% .
生物传感应用
一种新型的光电阴极纳米复合材料,将BDTT与酞菁锌(PTB7-Th/ZnPc)结合,已被开发用于超灵敏生物传感。该复合材料在长波长照射下表现出高光电转换效率。它可以用作检测microRNA-21 (miRNA-21)的生物传感器,并对还原性物质表现出优异的抗干扰能力 .
有机光伏(OPVs)
BDTT衍生物由于其良好的光电特性而被研究用于有机太阳能电池。它们在可见光和近红外区域吸收光的能力使其适合OPV应用。研究人员探索了基于BDTT的材料作为体异质结太阳能电池中的电子给体或受体 .
作用机制
Target of Action
The primary target of 4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b’]dithiophene (BDTT) is the sulfone group . The sulfone group acts as an electron-output site due to its strong electron-withdrawing ability .
Mode of Action
BDTT interacts with its target, the sulfone group, through a process known as sulfide oxidation tuning . This interaction results in the construction of a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The interaction of BDTT with the sulfone group affects the photocatalytic hydrogen evolution pathway . This pathway is crucial for the conversion of solar energy into chemical energy, a process known as photocatalysis .
Pharmacokinetics
The compound’s photocatalytic activities suggest that it may have high bioavailability in the context of photocatalytic reactions .
Result of Action
The interaction of BDTT with the sulfone group leads to highly efficient photocatalytic hydrogen evolution . The resulting polymer, PBDTTS-1SO, displayed high photocatalytic activities of 97.1 mmol h −1 g −1 and 473 μmol h −1 (6 mg) under visible-light illumination . It also demonstrated an apparent quantum yield exceeding 18% at a wavelength of 500 nm .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDTT.
属性
CAS 编号 |
1352642-37-5 |
|---|---|
分子式 |
C40H58S4Sn2 |
分子量 |
904.564 |
IUPAC 名称 |
[4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-23(7-3)21-25-13-15-29(37-25)31-27-17-19-36-34(27)32(28-18-20-35-33(28)31)30-16-14-26(38-30)22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;; |
InChI 键 |
OCFFMJYHZKHRKM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)CC(CC)CCCC)[Sn](C)(C)C |
产品来源 |
United States |
Q1: What are the advantages of BDT-IID as a photothermal agent compared to other materials?
A1: BDT-IID polymer dots (Pdots) exhibit several advantageous properties as photothermal agents []:
Q2: How effective is BDT-IID in photoacoustic imaging-guided photothermal therapy?
A2: In vivo studies have shown that BDT-IID Pdots can effectively function as a theranostic nanoplatform for photoacoustic imaging-guided photothermal therapy []. The Pdots provide enhanced photoacoustic contrast, enabling clear visualization of the tumor. Simultaneously, their high photothermal conversion efficiency facilitates effective tumor ablation upon laser irradiation. These findings highlight the potential of BDT-IID Pdots for targeted and image-guided cancer treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1H-Pyrido[2,3-b][1,4]oxazin-2-ol](/img/structure/B572402.png)





![5-Chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572410.png)


